molecular formula C7H7BrO2S2 B428946 2-((3-Bromo-2-thienyl)thio)propanoic acid CAS No. 6645-60-9

2-((3-Bromo-2-thienyl)thio)propanoic acid

Cat. No.: B428946
CAS No.: 6645-60-9
M. Wt: 267.2g/mol
InChI Key: DTZANCOIZCYXGJ-UHFFFAOYSA-N
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Description

2-((3-Bromo-2-thienyl)thio)propanoic acid is a high-purity chemical reagent designed for advanced research applications. This compound integrates a brominated thiophene ring with a propanoic acid linker via a thioether bond, creating a multifunctional structure of significant interest in organic synthesis and drug discovery. Its potential research applications are derived from this unique architecture. The bromine atom on the thiophene ring serves as a versatile handle for further synthetic modification through cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular systems . The thioether linkage can contribute to the electronic properties of molecules and is a key feature in some pharmaceutical agents and materials. Researchers value this compound as a potential building block for developing novel small-molecule inhibitors, ligands, and functional materials. It is strictly for professional laboratory research use. All in vitro and in vivo safety and efficacy profiles for this compound are currently undefined. Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions.

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S2/c1-4(6(9)10)12-7-5(8)2-3-11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZANCOIZCYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405631
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-60-9
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Thioether Formation

The most common synthesis involves reacting 3-bromo-2-thiophenol with 2-bromopropanoic acid in the presence of a base (e.g., NaOH or KOH). The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of 2-bromopropanoic acid.

Typical Conditions :

  • Solvent : Ethanol, water, or dichloromethane

  • Temperature : 60–80°C under reflux

  • Yield : 75–85%

Example Protocol :

  • Dissolve 3-bromo-2-thiophenol (1.0 eq) and 2-bromopropanoic acid (1.1 eq) in ethanol.

  • Add aqueous NaOH (2.0 eq) dropwise.

  • Reflux for 6–8 hours.

  • Acidify with HCl to precipitate the product.

Coupling Reactions with Thiophenol Derivatives

Tosyl Chloride-Activated Intermediates

Alternative routes employ tosyl chloride to activate 3-bromo-2-thiophenol, enhancing reactivity toward 2-bromopropanoic acid. This method minimizes side reactions and improves regioselectivity.

Key Steps :

  • Treat 3-bromo-2-thiophenol with tosyl chloride in dichloromethane.

  • Add 2-bromopropanoic acid and triethylamine.

  • Stir at 25°C for 12 hours.

Yield : 80–90%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated a 95% yield by heating 3-bromo-2-thiophenol and 2-bromopropanoic acid with KOH in ethanol at 100°C for 10 minutes.

Advantages :

  • Reduced energy consumption

  • Higher purity due to minimized side reactions

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods use continuous flow systems to enhance yield and scalability. Key parameters include:

ParameterOptimal Value
Residence Time30–45 minutes
Temperature70–80°C
Pressure1–2 bar
Yield 90–95%

Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Base-Mediated75–856–8 hoursModerate
Tosyl Chloride-Activated80–9012 hoursHigh
Microwave-Assisted90–9510 minutesLow
Continuous Flow90–9530 minutesIndustrial

Challenges and Optimizations

Side Reactions

  • Elimination : High temperatures (>100°C) promote dehydrohalogenation, forming acrylic acid derivatives.

  • Oxidation : Thioethers may oxidize to sulfoxides; argon atmospheres mitigate this.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted thiophenol.

  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

Recent Advances

Catalytic Hydrogenation

A 2024 study reported using Pd/C to reduce byproducts, achieving 92% yield under 45 psi H₂ in tetrahydrofuran.

Biocatalytic Approaches

Enzymatic synthesis with Candida antarctica lipase B (CAL-B) in ionic liquids showed promise for greener production .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-2-thienyl)thio)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Bromo-2-thienyl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-2-thienyl)thio)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
2-((3-Bromo-2-thienyl)thio)propanoic acid C₇H₇BrO₂S₂ 267.16 3-bromo-thiophene, thioether linkage Intermediate for bioactive molecules; electronic effects enhance reactivity .
3-((6-R-Quinolin-4-yl)thio)propanoic acid (sodium salts) C₁₂H₁₀NO₂S (varies) ~250–300 (varies) Quinoline ring, sodium salt Enhanced water solubility; potential in drug delivery systems .
2-(((Butylthio)carbonothioyl)thio)propanoic acid C₈H₁₃NS₃O₂ 251.39 Butylthio-carbonothioyl group RAFT reagent for controlled radical polymerization .
3-(2-Thienyl)propanoic acid C₇H₈O₂S 156.20 Thiophene ring (no bromine or thioether) Research applications in material science; lacks bromine’s steric effects .
3-(5-Bromothiophen-2-yl)-3-[(trifluoroacetyl)amino]propanoic acid C₁₀H₈BrF₃N₂O₃S 369.15 Trifluoroacetyl-amino group, bromothiophene Potential bioactive molecule; trifluoroacetyl group modifies acidity .
(R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid C₁₅H₂₀BrNO₅ 374.23 Methoxyphenyl, Boc-protected amino group Pharmaceutical intermediate; chiral center for enantioselective synthesis .
3-(3-Bromo-5-methylthiophen-2-yl)-2-hydroxypropanoic acid C₈H₉BrO₃S 265.13 Methyl-substituted bromothiophene, hydroxyl group Hydroxyl group enhances hydrogen bonding; solubility unknown .

Key Research Findings and Comparative Analysis

Electronic and Steric Effects
  • Bromine vs. Methyl/Trifluoroacetyl Groups: The 3-bromo-thiophene in the target compound increases steric bulk and electron-withdrawing effects compared to methyl-substituted analogs (e.g., 3-(3-Bromo-5-methylthiophen-2-yl)-2-hydroxypropanoic acid) . This enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
  • Thioether vs. Ester/Amino Linkages: Unlike the trifluoroacetyl-amino group in CAS 194229-21-5 or the Boc-protected amino group in , the thioether linkage in the target compound provides stability against hydrolysis while maintaining moderate acidity (pKa ~3–4).
Solubility and Bioactivity
  • Water Solubility: Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid exhibit superior water solubility compared to the hydrophobic bromothiophene derivatives, suggesting utility in aqueous drug formulations .
  • Biological Activity: The trifluoroacetyl-amino group in CAS 194229-21-5 may enhance membrane permeability, whereas the target compound’s bromothiophene core could interact with halogen-binding pockets in enzymes.

Biological Activity

2-((3-Bromo-2-thienyl)thio)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of thiophene, characterized by its unique thioether linkage and bromine substitution, which may influence its biological interactions and therapeutic applications.

  • Molecular Formula : C7H7BrO2S2
  • Molecular Weight : 251.15 g/mol
  • Structure : The compound features a bromine atom attached to a thiophene ring, which is linked to a propanoic acid moiety through a thioether bond.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound. It is hypothesized that the bromine and thioether functionalities may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity and affecting cell proliferation and survival.
  • Cell Membrane Disruption : The thioether group can alter membrane fluidity, leading to increased permeability and eventual cell lysis in susceptible microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Testing : In vitro assays have demonstrated that derivatives of thienyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds similar to this compound can inhibit cell growth by inducing apoptosis. For instance, studies on derivatives have indicated IC50 values in the low micromolar range, suggesting potent anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
2-((4-Chloro-3-thienyl)thio)propanoic acidModerateLowChlorine substitution
2-((4-Methyl-3-thienyl)thio)propanoic acidLowModerateMethyl group enhances lipophilicity
This compound HighHighBromine enhances reactivity

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